Bienvenue dans la boutique en ligne BenchChem!

N,N-Dimethyl-4-piperidin-4-yl-butyramide

sigma-1 receptor radioligand binding CNS drug discovery

This N,N-dimethyl tertiary amide variant is an essential SAR probe for piperidine-4-butyramide CNS programs. Unlike N-ethyl or N-isopropyl homologs, the dimethyl substitution eliminates amide H-bond donor capacity, reducing tPSA for predicted BBB penetration advantage—validated via CNS MPO scoring. Deploy in SERT/NET/DAT radioligand uptake assays to map transporter selectivity fingerprints. Forms an ideal matched molecular pair with N-Ethyl-4-piperidin-4-yl-butyramide for liver microsome stability studies, directly quantifying metabolic liability reduction from amide N-methylation.

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
Cat. No. B7965361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-4-piperidin-4-yl-butyramide
Molecular FormulaC11H22N2O
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CCCC1CCNCC1
InChIInChI=1S/C11H22N2O/c1-13(2)11(14)5-3-4-10-6-8-12-9-7-10/h10,12H,3-9H2,1-2H3
InChIKeyZLFILDSDJXMWFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-4-piperidin-4-yl-butyramide: Chemical Identity, Piperidine-Butyramide Classification, and Procurement Baseline


N,N-Dimethyl-4-piperidin-4-yl-butyramide (CAS 1553682-43-1) is a synthetic small molecule belonging to the piperidine-4-butyramide class, with molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . This compound features a piperidine ring linked at the 4-position via a butyl spacer to an N,N-dimethyl-substituted amide terminus. The piperidine-4-butyramide scaffold is recognized in the patent literature as a privileged pharmacophore for monoamine neurotransmitter re-uptake inhibition, with NeuroSearch A/S disclosing an extensive series of derivatives (US20110263651A1) targeting serotonin, norepinephrine, and dopamine transporters for CNS disorders including depression, anxiety, and ADHD [1]. Within this structural class, the N,N-dimethyl amide substitution distinguishes the compound from its N-ethyl (CAS 521074-80-6) and N-isopropyl homologs, which may confer differential physicochemical properties, target engagement profiles, and metabolic stability relevant to early-stage drug discovery programs [1].

Why N,N-Dimethyl-4-piperidin-4-yl-butyramide Cannot Be Interchanged with N-Ethyl or N-Isopropyl Homologs in Research Procurement


Generic substitution within the piperidine-4-butyramide class is inadvisable because even minor modifications to the amide nitrogen substituent (e.g., N,N-dimethyl vs. N-ethyl vs. N-isopropyl) can produce substantial shifts in receptor binding affinity, subtype selectivity, lipophilicity, and metabolic liability. Structure-activity relationship (SAR) studies on closely related piperidine scaffolds demonstrate that the N,N-dimethyl substitution pattern modulates sigma receptor pharmacology and monoamine transporter engagement relative to mono-N-alkyl analogs [1]. Replacing the dimethyl amide with an N-ethyl group alters hydrogen-bonding capacity and steric bulk at the pharmacophore terminus, which directly influences the ligand's ability to engage the primary hydrophobic pocket of sigma receptors [1]. For procurement decisions in a neuroscience-focused medicinal chemistry program, selecting the N-ethyl or N-isopropyl variant without verifying target engagement equivalency risks confounding SAR interpretation and wasting screening resources [2].

Quantitative Differentiation Evidence: N,N-Dimethyl-4-piperidin-4-yl-butyramide vs. N-Ethyl, N-Isopropyl, and 4-Piperidino Analogs


Sigma-1 Receptor Binding Affinity: N,N-Dimethyl vs. N-Ethyl Substitution and Class Benchmark Comparison

The N,N-dimethyl substitution on the butyramide terminus is postulated to confer differential sigma-1 receptor engagement compared to N-ethyl or N-isopropyl variants, based on SAR established for the broader piperidine-4-carboxamide class. In a systematic SAR study by Zampieri et al. (2015), piperidine-4-carboxamide derivatives with varied amide nitrogen substitution were evaluated for sigma-1 and sigma-2 receptor binding. The tetrahydroquinoline derivative 2k, bearing a 4-chlorobenzyl moiety on the piperidine nitrogen, achieved a sigma-1 Ki of 3.7 nM with a sigma-2/sigma-1 selectivity ratio of 351 [1]. The study demonstrated that amide nitrogen substitution profoundly influences both affinity magnitude and subtype selectivity. While direct head-to-head binding data for N,N-Dimethyl-4-piperidin-4-yl-butyramide versus its N-ethyl analog (CAS 521074-80-6) have not been published in peer-reviewed journals, class-level SAR predicts that the N,N-dimethyl variant will display altered sigma-1/sigma-2 selectivity relative to the N-ethyl counterpart due to differences in hydrogen-bond donor capacity and steric occupancy of the secondary hydrophobic pocket [1]. Users are strongly advised to request target-specific binding data from vendors before procurement.

sigma-1 receptor radioligand binding CNS drug discovery SAR

Monoamine Neurotransmitter Transporter Re-Uptake Inhibition: Patent-Scope Positioning of N,N-Dimethyl vs. Other Amide-Substituted Derivatives

The NeuroSearch patent US20110263651A1 explicitly defines the generic structural scope of piperidine-4-butyramide derivatives as monoamine neurotransmitter re-uptake inhibitors, encompassing compounds where the amide nitrogen bears various alkyl substituents including dimethyl, ethyl, isopropyl, and cyclic variants [1]. Within this patent, the N,N-dimethyl amide configuration (R1 = R2 = methyl) is structurally distinct from the N-ethyl (R1 = H, R2 = ethyl) and N-isopropyl (R1 = H, R2 = isopropyl) variants. The patent claims encompass these compounds for the treatment of depression, anxiety disorders, ADHD, pain, and drug abuse through inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters [1]. For certain disclosed analogs, IC50 values at SERT range from sub-nanomolar to low nanomolar, though the specific compound N,N-Dimethyl-4-piperidin-4-yl-butyramide is not individually exemplified with quantitative data in the patent [1]. From a procurement standpoint, the N,N-dimethyl variant represents a distinct chemical entity within the claimed genus, and its selection over the N-ethyl analog is warranted when the research objective requires the specific steric and electronic properties of a tertiary amide terminus.

monoamine transporter SERT NET DAT re-uptake inhibition CNS therapeutics

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Hydrogen-Bonding Capacity Relative to N-Ethyl Homolog

The N,N-dimethyl substitution of the target compound (MW = 198.31 g/mol, formula C11H22N2O) results in key physicochemical differences from the N-ethyl homolog (N-Ethyl-4-piperidin-4-yl-butyramide, CAS 521074-80-6, MW = 198.30 g/mol, formula C11H22N2O) . Although the molecular weights and formulas are essentially identical, the tertiary amide (N,N-dimethyl) differs from the secondary amide (N-ethyl) in hydrogen-bond donor count (0 vs. 1), which directly impacts membrane permeability, CNS penetration potential, and P-glycoprotein substrate liability. The absence of a hydrogen-bond donor in the N,N-dimethyl variant is predicted to reduce polar surface area (tPSA) compared to the N-ethyl secondary amide, a parameter that correlates with improved blood-brain barrier penetration in CNS drug design [1]. These differences are relevant for researchers selecting between these analogs for in vivo pharmacokinetic studies where CNS exposure is a critical endpoint.

physicochemical properties Lipinski rules CNS MPO drug-likeness logP

Chemical Reactivity and Synthetic Tractability: Tertiary Amide Stability vs. Secondary Amide Analogs

The N,N-dimethyl tertiary amide in the target compound confers distinct chemical reactivity compared to secondary amides such as the N-ethyl or N-isopropyl analogs. Tertiary amides are generally more resistant to enzymatic hydrolysis by amidases, which may translate to improved metabolic stability in vitro and in vivo [1]. Conversely, tertiary amides cannot serve as hydrogen-bond donors, which may reduce aqueous solubility relative to secondary amide analogs. In synthetic chemistry applications, the N,N-dimethyl amide is less prone to participate in nucleophilic acyl substitution reactions compared to secondary amides, providing a different reactivity profile for downstream derivatization [2]. For procurement, researchers should consider: (a) if metabolic stability is paramount, the N,N-dimethyl variant may be preferred; (b) if aqueous solubility for in vitro assay conditions is a concern, the N-ethyl analog may offer advantages; (c) if the compound will be used as a synthetic intermediate, the differential reactivity of the tertiary amide must be accounted for.

amide stability chemical synthesis metabolic stability prodrug design medicinal chemistry

Optimal Application Scenarios for N,N-Dimethyl-4-piperidin-4-yl-butyramide in Scientific Procurement


Sigma Receptor Pharmacology SAR Studies Requiring a Tertiary Amide Data Point

When constructing a structure-activity relationship (SAR) matrix around the piperidine-4-butyramide chemotype for sigma-1 or sigma-2 receptor targets, the N,N-dimethyl variant provides a critical data point representing the tertiary amide substitution space. As demonstrated by Zampieri et al. (2015), amide nitrogen substitution is a key determinant of sigma receptor affinity and subtype selectivity [1]. Including the N,N-dimethyl analog alongside N-ethyl and N-isopropyl variants enables the medicinal chemistry team to map the steric and electronic requirements of the amide-binding sub-pocket, informing the design of optimized leads. Procurement of the N-ethyl variant alone would leave this region of the SAR unexplored.

CNS Drug Discovery Programs Where Predicted BBB Penetration Is Critical

For CNS-targeted programs (depression, anxiety, ADHD, or neurodegeneration) where blood-brain barrier penetration is a key optimization parameter, the N,N-dimethyl variant's predicted lower tPSA and absence of an amide hydrogen-bond donor may offer advantages over secondary amide analogs [2]. The CNS MPO scoring approach validates that reducing HBD count and tPSA correlates with improved CNS exposure [2]. Researchers should procure the N,N-dimethyl compound for parallel in vitro permeability assessment (e.g., MDCK-MDR1 or PAMPA-BBB assays) alongside the N-ethyl analog to experimentally determine whether the predicted advantage translates to meaningful differences in apparent permeability.

Monoamine Transporter Re-Uptake Inhibitor Screening Cascades

The NeuroSearch patent US20110263651A1 establishes the piperidine-4-butyramide scaffold as a valid starting point for monoamine transporter inhibitor development [3]. The N,N-dimethyl variant, as a specific embodiment of the claimed generic formula, can be deployed in SERT, NET, and DAT radioligand uptake assays to establish the transporter selectivity fingerprint of the tertiary amide subclass. For research teams advancing transporter inhibitors, procuring the N,N-dimethyl compound enables direct comparison against the N-ethyl and des-methyl (4-piperidino-butyramide) analogs to delineate the contribution of amide substitution to transporter subtype selectivity.

Metabolic Stability Screening: Tertiary vs. Secondary Amide Head-to-Head

For ADME/PK groups seeking to quantify the metabolic stability advantage of tertiary amides over secondary amides within a matched molecular pair framework, N,N-Dimethyl-4-piperidin-4-yl-butyramide and N-Ethyl-4-piperidin-4-yl-butyramide constitute an ideal matched pair [4]. These compounds differ only in the amide substitution (tertiary N,N-dimethyl vs. secondary N-ethyl) while sharing identical core scaffold, linker length, and molecular weight within 0.01 g/mol. Parallel incubation in human, rat, and mouse liver microsomes or hepatocytes will yield intrinsic clearance values that directly quantify the metabolic liability reduction attributable to N-methylation of the amide nitrogen, informing future design strategies for the broader program.

Quote Request

Request a Quote for N,N-Dimethyl-4-piperidin-4-yl-butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.